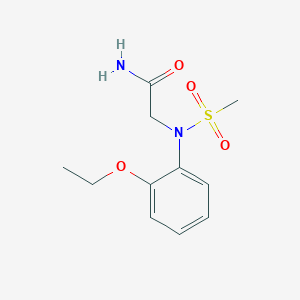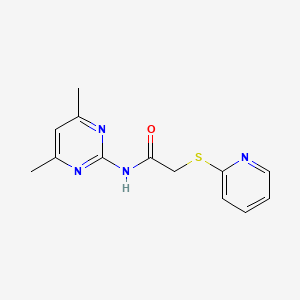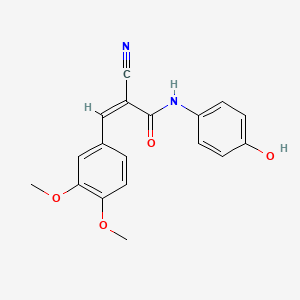
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell growth, proliferation, and differentiation. The overexpression of EGFR has been linked to the development and progression of various types of cancer, making EGFR an attractive target for cancer therapy.
Wirkmechanismus
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a competitive inhibitor of the ATP binding site of EGFR. The binding of this compound to EGFR prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival. The inhibition of EGFR signaling by this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activation of EGFR and downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to enhance the effects of radiation therapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for laboratory experiments. The compound is commercially available and has been well-characterized in the literature. In addition, this compound has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying the role of EGFR in cancer. However, this compound has some limitations for laboratory experiments. The compound has a relatively short half-life in vivo, which limits its usefulness for in vivo experiments. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. In addition, the development of EGFR-targeted imaging agents may be useful for the diagnosis and monitoring of cancer. Finally, the investigation of the role of EGFR in non-cancer diseases, such as Alzheimer's disease, may provide new opportunities for the development of therapeutics.
Synthesemethoden
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with 4-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with N-(4-hydroxyphenyl)acrylamide in the presence of triethylamine and N,N-dimethylformamide to yield this compound. The synthesis of this compound has been well-established in the literature, and the compound is commercially available.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential as a cancer therapeutic agent. The compound has been shown to inhibit the growth of various cancer cell lines in vitro, including breast cancer, lung cancer, and glioblastoma. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer. The compound has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-3-12(10-17(16)24-2)9-13(11-19)18(22)20-14-4-6-15(21)7-5-14/h3-10,21H,1-2H3,(H,20,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOMGHBBOQKCS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)

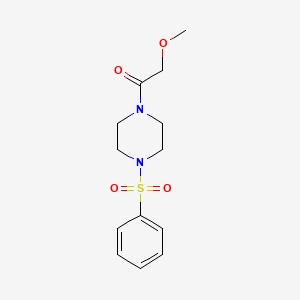
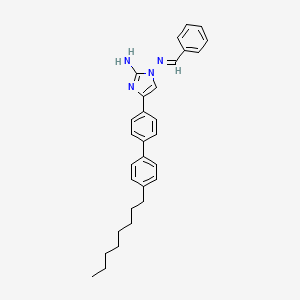
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
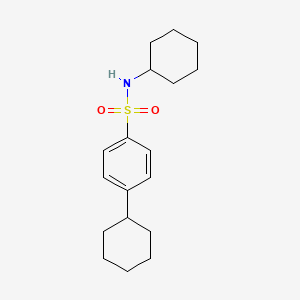

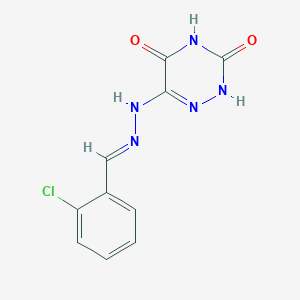
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
